molecular formula C3H7NaO4S B7797662 sodium;2-hydroxypropane-2-sulfonate

sodium;2-hydroxypropane-2-sulfonate

Cat. No.: B7797662
M. Wt: 162.14 g/mol
InChI Key: YNJORDSKPXMABC-UHFFFAOYSA-M
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Description

Sodium;2-hydroxypropane-2-sulfonate is a chemical compound with the molecular formula C₃H₇NaO₄S. It is a sodium salt of 2-hydroxypropane-2-sulfonic acid and is known for its high reactivity and stability. This compound is widely used in various industrial applications due to its excellent solubility in water and its ability to act as a surfactant.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;2-hydroxypropane-2-sulfonate can be synthesized through the reaction of sodium bisulfite with epichlorohydrin. The reaction typically occurs in an aqueous solution and is catalyzed by a mixture of sodium sulfite and a complexing agent such as ethylenediaminetetraacetic acid (EDTA), citric acid, or diethylene triamine pentacetic acid. The reaction conditions include maintaining a temperature range of 20-25°C and a controlled pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a high yield and purity of the compound. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-hydroxypropane-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Scientific Research Applications

Sodium;2-hydroxypropane-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;2-hydroxypropane-2-sulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding. The sulfonate group can form strong ionic interactions with positively charged species, while the hydroxyl group can participate in hydrogen bonding. These interactions enable the compound to stabilize proteins, enzymes, and other biomolecules, making it useful in various biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-chloro-2-hydroxypropane-1-sulfonate
  • Sodium 1-allyloxy-2-hydroxypropane sulfonate
  • Sodium epichlorohydrin sulfonate

Uniqueness

Sodium;2-hydroxypropane-2-sulfonate is unique due to its high reactivity and stability, which makes it suitable for a wide range of applications. Compared to similar compounds, it offers better solubility in water and enhanced surfactant properties, making it a preferred choice in various industrial and research applications .

Properties

IUPAC Name

sodium;2-hydroxypropane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S.Na/c1-3(2,4)8(5,6)7;/h4H,1-2H3,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJORDSKPXMABC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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